3,4-Dimethylphenol

概要

説明

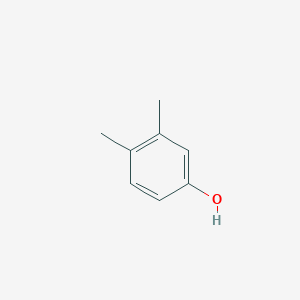

3,4-Dimethylphenol (CAS 95-65-8), also known as 3,4-xylenol, is a dimethyl-substituted phenol with the molecular formula C₈H₁₀O. It is a colorless to tan crystalline solid with a melting point of 65–68°C and a boiling point of 227°C . The compound is hygroscopic and exhibits moderate solubility in water, with higher solubility in organic solvents like dichloromethane .

Applications and Environmental Presence: this compound is used as a precursor for phenolic resins and is frequently detected in industrial wastewater, oil refinery effluents, and contaminated groundwater due to its widespread industrial use . It is classified as a toxic chemical by regulatory bodies such as the Korea National Chemicals Information System (NCIS) .

Acute exposure via ingestion can lead to central nervous system depression and hypotension .

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenol can be synthesized by heating 3,4-xylenol with an equal weight of concentrated sulfuric acid at 103-105°C for 2-3 hours. The mixture is then diluted with four volumes of water, refluxed for 1 hour, and either steam distilled or extracted repeatedly with diethyl ether after cooling to room temperature. The steam distillate is also extracted and evaporated to dryness .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic cracking of isophorone. The process involves adding isophorone, a homogeneous catalyst such as dimethyl carbonate, and an anti-coking agent like dimethyl sulfide into a proportioning tank. The mixture is stirred at room temperature and then fed into a stainless steel coil-type reactor, where it undergoes catalytic cracking at 550-560°C. The resulting product is condensed into liquid and subjected to reduced pressure rectification to obtain this compound .

化学反応の分析

Types of Reactions:

Oxidation: 3,4-Dimethylphenol can undergo oxidation reactions to form corresponding quinones.

Substitution: It can react with bromine to form 6-bromo-3,4-dimethylphenol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Fremy’s salt (dipotassium nitrosodisulfonate).

Substitution: Bromine is used for bromination reactions, and trifluoroacetic acid is used for reactions with ethyl cinnamates.

Major Products:

Oxidation: 4,5-Dimethyl-o-benzoquinone.

Substitution: 6-Bromo-3,4-dimethylphenol and dihydrocoumarin derivatives.

科学的研究の応用

Chemical Properties and Structure

3,4-Dimethylphenol is one of the six isomers of dimethylphenol. Its molecular formula is , and it features a hydroxyl group (-OH) attached to a benzene ring that also has two methyl groups at the 3 and 4 positions. This structural configuration influences its reactivity and applications.

Analytical Chemistry

Applications in Chromatography:

this compound is widely used as a reference compound in various chromatographic techniques, including:

- Gas Chromatography (GC)

- High-Performance Liquid Chromatography (HPLC)

- Reversed Phase Chromatography

These methods utilize this compound for its distinct retention properties and to calibrate instruments due to its known behavior under different conditions .

Case Study: Wine Analysis

In wine production, this compound has been employed as an internal standard for the extraction and quantification of volatile phenols in red wines. This application is crucial for controlling the quality and flavor profile of wines .

Environmental Remediation

Adsorption Studies:

Research indicates that this compound can be effectively removed from wastewater using natural adsorbents like calcined eggshells. A study demonstrated that these adsorbents could significantly reduce the concentration of this compound in contaminated water, highlighting its potential for environmental cleanup .

Theoretical Calculations:

Theoretical studies using Density Functional Theory (DFT) have provided insights into the molecular interactions of this compound during adsorption processes. These calculations help optimize the conditions for effective removal from wastewater .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemicals:

- Phenolic Antioxidants: Used in plastics and rubber to enhance stability.

- Pharmaceuticals: Acts as a precursor in the synthesis of medicinal compounds.

- Disinfectants and Solvents: Utilized in formulations for cleaning agents and industrial solvents .

Table: Applications of this compound

作用機序

The mechanism of action of 3,4-dimethylphenol involves its interaction with specific molecular targets. For example, it can bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and causing the contents of the bacterial cell to leak out. This phenolic nature allows it to exert antimicrobial effects .

類似化合物との比較

Physical and Chemical Properties

Table 1 compares key physical properties of 3,4-dimethylphenol with other dimethylphenol isomers and monomethylphenols (cresols):

Key Observations :

- Steric Effects: The higher melting point of this compound compared to 2,4- and 2,5-isomers reflects its crystalline stability due to symmetrical substitution .

- Environmental Prevalence: this compound is a major pollutant in oil refinery wastewater and disposal water, often co-occurring with 2-methylphenol and 3,5-dimethylphenol .

Reactivity and Regioselectivity

Electrophilic Substitution: this compound exhibits distinct regioselectivity in reactions due to steric hindrance from its methyl groups:

- Bromination: Yields ortho-brominated derivatives at 30% efficiency, lower than less hindered phenols like 2,6-dimethylphenol (57% yield) .

- Nitration : Less regioselective (57:43 product ratio) compared to trifluoromethylthiolation, which favors para-substitution .

Biochemical Interactions :

- ATPase Activation: Requires higher concentrations than phenol or 2-methylphenol but achieves ~50% higher maximal activation in DmpR-flag assays .

- Degradation Pathways : Metabolized via the meta-cleavage pathway by Pseudomonas spp., producing 3,4-dimethylcatechol as a key intermediate .

Environmental Impact and Biodegradation

Table 2 highlights environmental presence and microbial degradation pathways:

Key Observations :

- Persistence: this compound is resistant to conventional wastewater treatments but is effectively degraded by Pseudomonas spp. via catechol pathways .

- Co-contaminants: Often detected alongside aliphatic hydrocarbons (e.g., hexadecane) and other phenolic derivatives in polluted sites .

Toxicity and Regulatory Status

Table 3 compares toxicity data and regulatory classifications:

Key Observations :

- Industrial Regulations : Mandated disclosure in Material Safety Data Sheets (MSDS) under Korean and EU chemical safety frameworks .

生物活性

3,4-Dimethylphenol, also known as 3,4-xylenol, is an aromatic organic compound with the chemical formula C8H10O. It is a colorless to tan solid that is used in various industrial applications, including the production of phenolic resins and as an intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its environmental degradation pathways, toxicological effects, and potential therapeutic applications.

Environmental Degradation

Microbial Metabolism

This compound can be metabolized by certain bacteria, notably Pseudomonas sp. strain CF600, which utilizes a plasmid-encoded multicomponent phenol hydroxylase to degrade this compound through a meta-cleavage pathway. This pathway is crucial for the microbial degradation of aromatic compounds and involves multiple genes clustered within a single operon. The complete nucleotide sequence of the genes involved in this pathway has been characterized, revealing insights into the enzymatic processes responsible for breaking down this compound in the environment .

Toxicological Effects

Health Risks

This compound exhibits significant toxicity upon exposure. Ingestion of large quantities can lead to severe central nervous system (CNS) depression, hypotension, and even death. Case studies have shown that ingestion of approximately 250 ml of a mixture containing dimethylphenol isomers resulted in fatal outcomes due to CNS effects .

Additionally, studies indicate that exposure to high doses can cause liver and kidney damage, as well as skin sensitization reactions. In animal studies, symptoms such as acute tubular necrosis and hepatitis were observed following lethal-dose feeding .

Table 1: Toxicological Profile of this compound

| Effect | Observation |

|---|---|

| CNS Depression | Yes (in high doses) |

| Hypotension | Yes (in high doses) |

| Hepatotoxicity | Observed in animal studies |

| Skin Sensitization | Positive in local lymph node assays |

| Acute Tubular Necrosis | Observed in lethal-dose studies |

Potential Therapeutic Applications

Antioxidant Activity

Research has indicated that certain derivatives of this compound possess antioxidant properties. For instance, compounds derived from Thymus vulgaris extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress modulation .

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic potential of thyme extracts containing this compound against MCF-7 breast cancer cells, significant growth inhibition was observed at higher concentrations of the extract. The study concluded that phenolic compounds could play a vital role in cancer treatment strategies by leveraging their antioxidant and cytotoxic properties .

Q & A

Q. Basic: How can researchers determine the purity and stability of 3,4-dimethylphenol in experimental settings?

To assess purity, use chromatographic methods (e.g., HPLC or GC-MS) calibrated with certified reference materials (CRMs) such as the Phenols Mixture CRM, which includes this compound at 2025.9 ± 26.3 mg/L in methanol . Stability testing should involve accelerated degradation studies under varying temperatures (2–8°C vs. ambient) and pH conditions, monitoring for oxidation or polymerization. The compound’s sensitivity to light and moisture necessitates storage in amber glass under inert gas .

Q. Basic: What are the key physicochemical properties of this compound relevant to laboratory handling?

| Property | Value | Reference |

|---|---|---|

| Melting Point | 65–68°C | |

| Boiling Point | 227°C | |

| Density | 1.138 g/cm³ | |

| Water Solubility | Slightly soluble (0.85 mg/L) | |

| Henry’s Law Constant | 2.3 × 10⁻⁷ atm·m³/mol | |

| Log Kow | 2.47 |

These properties inform solvent selection (e.g., NaOH for dissolution) and safety protocols (e.g., fume hood use due to low volatility) .

Q. Advanced: How should researchers resolve contradictions in biodegradation data for this compound?

Conflicting studies report rapid aerobic biodegradation in screening assays but limited degradation in environmental samples . To address this:

Validate assays : Compare OECD 301B (ready biodegradability) with site-specific microcosm studies using soil/water from contaminated areas.

Monitor metabolites : Use LC-MS to track intermediates like 4-methylcatechol, which may accumulate due to incomplete meta-cleavage pathways .

Assess microbial consortia : Isolate strains (e.g., Pseudomonas spp.) from polluted sites and sequence catabolic plasmids (e.g., phe operon) to identify degradation bottlenecks .

Q. Advanced: What experimental designs are recommended for evaluating this compound’s carcinogenic potential?

The compound acts as a complete carcinogen and tumor promoter in murine models via dermal exposure (25 µL of 10% solution, twice weekly for 20 weeks) . For mechanistic studies:

- In vitro : Use Ames test (TA98, TA100 strains) with/without S9 metabolic activation; note that existing data show no mutagenicity .

- In vivo : Combine initiation-promotion assays (e.g., DMBA initiation followed by this compound promotion) with transcriptomic profiling of skin tumors for oncogenic pathways (e.g., MAPK/ERK) .

- Dose-response : Apply OECD TG 451 guidelines, testing concentrations from 0.1% to 20% in acetone to establish NOAEL/LOAEL .

Q. Basic: What analytical methods are suitable for detecting this compound in environmental samples?

- Water/Soil : Solid-phase extraction (SPE) with C18 cartridges, followed by GC-MS (SIM mode, m/z 122 for quantification) .

- Air : Passive samplers with XAD-2 resin, analyzed via HPLC-UV at 270 nm .

- Quality Control : Spike recovery tests (85–110%) and inter-laboratory comparisons using CRMs .

Q. Advanced: How does this compound’s structure influence its reactivity in synthetic chemistry?

The ortho-methyl groups sterically hinder electrophilic substitution, directing reactions to the C5 position. Example applications:

- Bromination : Yields 6-bromo-3,4-dimethylphenol under mild conditions (Br₂/FeBr₃, 40°C) .

- Fluorination : React with Selectfluor® to form 4-fluoro-3,4-dimethylcyclohexadienone, a precursor for fluorinated polymers .

- Oxidation : Baeyer-Villiger oxidation with Na₂S₂O₈ yields 3,4-dimethyl-2-pyrone, useful in fragrance synthesis .

Q. Advanced: What strategies mitigate this compound’s environmental persistence in contaminated sites?

- Bioremediation : Augment soil with Pseudomonas sp. strain CF600, which expresses phenol hydroxylase and meta-cleavage pathways .

- Photocatalysis : TiO₂/UV systems degrade 98% of 10 ppm aqueous solutions within 4 hours via hydroxyl radical oxidation .

- Adsorption : Use activated carbon (surface area > 1000 m²/g) or biochar modified with Fe₃O₄ nanoparticles for magnetic recovery .

Q. Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, goggles, and Type II respirators due to acute dermal/oral toxicity (LD₅₀ = 320 mg/kg in rats) .

- First Aid : For skin contact, rinse with 10% ethanol followed by 1% NaHCO₃ to neutralize phenolic toxicity .

- Waste Disposal : Incinerate at 1100°C with alkaline scrubbers to prevent dioxin formation .

Q. Advanced: How do structural isomers (e.g., 2,4- vs. This compound) differ in toxicokinetics?

- Metabolism : this compound undergoes faster hepatic glucuronidation than 2,4-isomer (t₁/₂ = 2.1 vs. 3.8 hrs in rat microsomes) .

- Receptor Binding : this compound activates AaegOR11 in mosquitoes (EC₅₀ = 1.2 µM), making it a candidate repellent, while 2,4-isomer shows no activity .

- Ecotoxicology : this compound has higher chronic aquatic toxicity (EC₅₀ = 0.85 mg/L) compared to 3,5-isomer (EC₅₀ = 2.1 mg/L) .

Q. Advanced: What computational tools predict this compound’s environmental fate?

- EPI Suite : Estimates half-lives in air (1.2 days via OH radical attack) and water (14 days hydrolysis at pH 7) .

- QSAR Models : Predict log Koc = 2.1–2.5, indicating moderate soil adsorption .

- Molecular Dynamics : Simulate interactions with humic acids to assess binding affinity (ΔG = −8.2 kcal/mol) .

特性

IUPAC Name |

3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXTKKNXUZSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024062 | |

| Record name | 3,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dimethylphenol appears as colorless to light tan crystalline powder or solid. Odor threshold 1.2 mg/L. Taste threshold 0.05 mg/L. (NTP, 1992), Liquid, Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline], Solid, Colourless crystalline solid | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 225 °C, 227.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether, Very sol in benzene, chloroform, Soluble in aromatic solvents, In water, 4.76X10+3 mg/l @ 25 °C., 4.76 mg/mL at 25 °C, slightly soluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.983 @ 20 °C/4 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 151.2 °F ; 5 mmHg at 200.8 °F; 10 mmHg at 225.9 °F (NTP, 1992), 0.03 [mmHg], 0.0356 mm Hg @ 25 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, Prisms from ligroin | |

CAS No. |

95-65-8 | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L479F5JU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 °F (NTP, 1992), 62.5 °C, 62 - 64 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。